

Application Notes and Protocols for Investigating Neuroinflammation with CP-99994

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Compound of Interest

Compound Name: CP-99994

Cat. No.: B136986

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Introduction

CP-99994 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] The NK1 receptor's primary endogenous ligand is Substance P (SP), a neuropeptide implicated in the transmission of pain and the modulation of inflammatory processes.[2] In the central nervous system (CNS), the interaction between Substance P and the NK1 receptor, which is expressed on various cell types including neurons and glial cells (microglia and astrocytes), plays a significant role in mediating neuroinflammation.[3][4] By blocking the binding of Substance P to the NK1 receptor, **CP-99994** serves as a valuable tool for investigating the role of this signaling pathway in neuroinflammatory and neurodegenerative diseases. These application notes provide detailed information and protocols for utilizing **CP-99994** in neuroinflammation research.

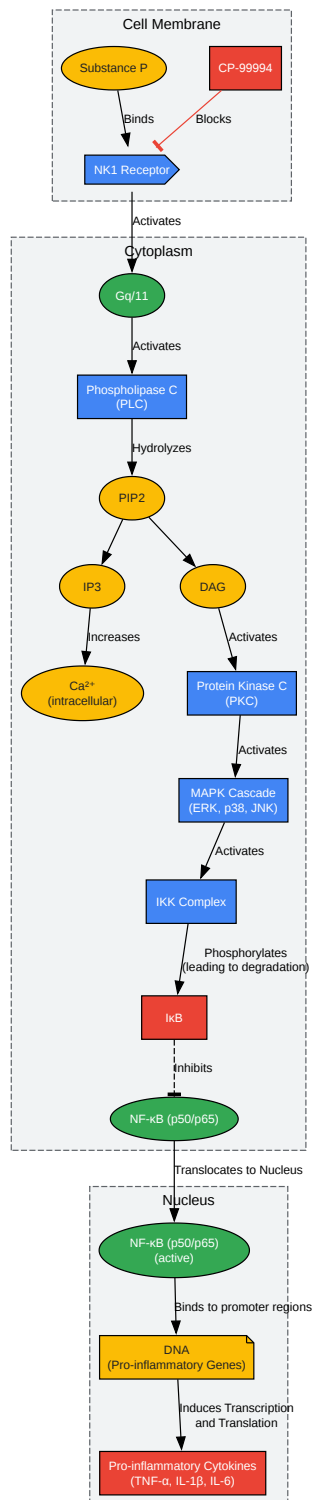
Mechanism of Action

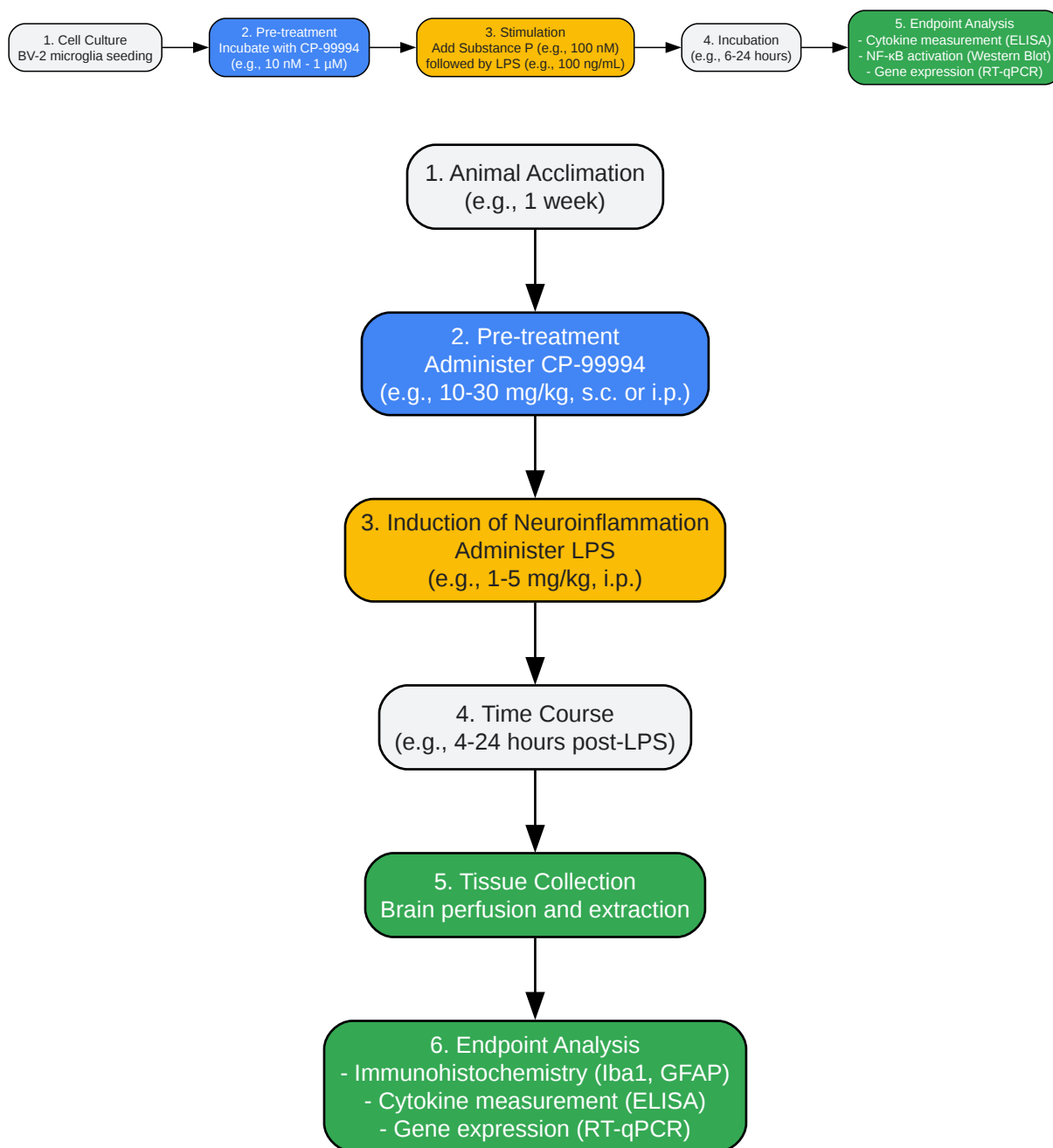
Substance P, upon binding to its G-protein coupled receptor, the NK1 receptor, initiates a cascade of intracellular signaling events. This activation leads to the production of pro-inflammatory mediators, contributing to the neuroinflammatory milieu. Key downstream effects of SP/NK1R signaling include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), as well as the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] Ultimately, this signaling cascade promotes the activation of the transcription factor NF-κB, which translocates to the nucleus and

induces the expression of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6).^[4]^[5]

CP-99994 competitively inhibits the binding of Substance P to the NK1 receptor, thereby attenuating these downstream inflammatory responses.

Substance P/NK1R Signaling in Neuroinflammation





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- To cite this document: BenchChem. [Application Notes and Protocols for Investigating Neuroinflammation with CP-99994]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136986#cp-99994-for-investigating-neuroinflammation]

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